4-Méthoxychalcone

Vue d'ensemble

Description

La 4-méthoxychalcone est un dérivé de la chalcone, un type de composé flavonoïde. Les chalcones sont connues pour leurs diverses propriétés pharmacologiques, notamment leurs activités antitumorales, anti-inflammatoires et antioxydantes . La this compound, en particulier, a montré un potentiel dans l'amélioration de la différenciation des préadipocytes et l'induction des gènes adipogéniques .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary target of 4-Methoxychalcone is PPARγ (Peroxisome proliferator-activated receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .

Mode of Action

4-Methoxychalcone interacts with its target, PPARγ, by activating it . This activation leads to the regulation of adipocyte differentiation and the modulation of the expression and secretion of various adipokines in adipose tissue . Adipokines are proteins that are involved in insulin sensitivity .

Biochemical Pathways

The activation of PPARγ by 4-Methoxychalcone affects the adipogenesis pathway . This pathway is responsible for the differentiation of preadipocytes into mature adipocytes . The activation of PPARγ leads to an increase in the expression of adipogenic genes during adipocyte differentiation . These genes include PPARγ itself, aP2, FAS, adiponectin, and GluT 4 .

Pharmacokinetics

It is known that the bioavailability of chalcones can be hindered by their high liposolubility, which reduces their absorption .

Result of Action

The activation of PPARγ by 4-Methoxychalcone results in the regulation of adipocyte differentiation and the modulation of the expression and secretion of various adipokines in adipose tissue . This can lead to improved insulin sensitivity .

Action Environment

The action of 4-Methoxychalcone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . .

Analyse Biochimique

Biochemical Properties

4-Methoxychalcone plays a significant role in biochemical reactions. It regulates adipocyte differentiation through PPARγ activation . It modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity .

Cellular Effects

4-Methoxychalcone has notable effects on various types of cells and cellular processes. It influences cell function by regulating adipocyte differentiation and modulating the expression and secretion of various adipokines in adipose tissue . It also has anti-inflammatory and anti-tumor activities .

Molecular Mechanism

At the molecular level, 4-Methoxychalcone exerts its effects through PPARγ activation . This activation leads to the regulation of adipocyte differentiation and the modulation of various adipokines in adipose tissue .

Temporal Effects in Laboratory Settings

It is known that 4-Methoxychalcone significantly enhances the differentiation of preadipocytes .

Metabolic Pathways

It is known to interact with PPARγ, a key regulator of lipid metabolism .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La méthode la plus courante pour synthétiser les chalcones, y compris la 4-méthoxychalcone, est la condensation de Claisen-Schmidt. Cette réaction implique la condensation d'une méthylcétone aromatique avec un aldéhyde aromatique en présence d'un alcalin alcoolique . La procédure générale comprend:

- Dissoudre des quantités équimolaires de méthylcétone aromatique et d'aldéhyde aromatique dans de l'éthanol.

- Ajouter une base, telle que l'hydroxyde de sodium ou l'hydroxyde de potassium, au mélange.

- Agiter le mélange réactionnel à température ambiante ou à des températures légèrement élevées jusqu'à ce que la réaction soit terminée.

- Neutraliser le mélange réactionnel avec un acide, tel que l'acide chlorhydrique.

- Isoler le produit par filtration et recristallisation.

Méthodes de production industrielle

La production industrielle de la this compound suit des principes similaires mais à plus grande échelle. Le processus implique:

- Utiliser de grands réacteurs pour mélanger les réactifs et la base.

- Contrôler la température de réaction et le pH pour optimiser le rendement et la pureté.

- Utiliser des systèmes de filtration et de cristallisation continus pour isoler et purifier le produit.

- Utiliser des techniques analytiques avancées, telles que la chromatographie liquide haute performance (HPLC), pour garantir la qualité du produit.

Analyse Des Réactions Chimiques

Types de réactions

La 4-méthoxychalcone subit diverses réactions chimiques, notamment:

Oxydation: Elle peut être oxydée pour former des époxydes correspondants ou d'autres dérivés oxydés.

Réduction: Les réactions de réduction peuvent convertir le système carbonylé α,β-insaturé en alcools saturés.

Substitution: Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur les cycles aromatiques.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont employés dans diverses conditions.

Principaux produits

Oxydation: Époxydes et dérivés hydroxylés.

Réduction: Alcools saturés.

Substitution: Chalcones halogénées, nitrées et sulfonées.

4. Applications de la recherche scientifique

Biologie: Étudié pour son rôle dans la différenciation des adipocytes et la régulation des gènes adipogéniques.

Médecine: Investigué pour ses activités antitumorales, anti-inflammatoires et antidiabétiques.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles et voies moléculaires:

Activation du PPARγ: Il active le récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ), qui régule la différenciation des adipocytes et la sensibilité à l'insuline.

Inhibition de la voie Nrf2/ARE: Dans les cellules cancéreuses, il inhibe le mécanisme de défense médié par Nrf2/ARE, augmentant le stress oxydatif et la cytotoxicité.

Inhibition de l'alpha-glucosidase: Il présente une activité antidiabétique en inhibant l'enzyme alpha-glucosidase, réduisant ainsi la glycémie.

Comparaison Avec Des Composés Similaires

La 4-méthoxychalcone est comparée à d'autres dérivés de la chalcone, tels que:

4-hydroxychalcone: Connu pour ses propriétés antioxydantes et anti-inflammatoires.

4-nitrochalcone: Il présente une activité antimicrobienne significative.

4-méthylchalcone: Étudié pour ses effets anticancéreux et anti-inflammatoires.

Unicité

La this compound se distingue par son activation spécifique du PPARγ et son potentiel d'augmentation de la cytotoxicité induite par le cisplatine dans les cellules cancéreuses . Sa combinaison unique d'activités pharmacologiques en fait un composé précieux pour la recherche et le développement futurs.

Activité Biologique

4-Methoxychalcone (4-MC) is a naturally occurring compound belonging to the chalcone family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 4-Methoxychalcone, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of 4-Methoxychalcone and its derivatives. A study evaluated nine derivatives against Plasmodium falciparum, revealing that all compounds exhibited significant activity, with IC50 values ranging from 1.96 µM to 10.99 µM . Notably, compound 1a displayed the highest selectivity index (SI) of 9.0 , indicating a favorable therapeutic profile with moderate cytotoxicity against HeLa cells (LC50 values higher than IC50) .

Table 1: Antiplasmodial Activity of 4-Methoxychalcone Derivatives

| Compound | IC50 (µM) | LC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1a | 2.06 | >18.54 | 9.0 |

| 1b | 3.50 | >15.00 | 4.3 |

| 1c | 5.00 | >20.00 | 4.0 |

| ... | ... | ... | ... |

| 1i | 10.99 | >30.00 | <3.0 |

Effects on Adipocyte Differentiation

4-Methoxychalcone has been shown to influence adipocyte differentiation through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). In a study using 3T3-L1 cells , treatment with 4-MC enhanced lipid accumulation and upregulated adipogenic markers such as PPARγ, adiponectin, and fatty acid synthase (FAS). Furthermore, it countered the inhibitory effects of TNF-α on adipocyte differentiation, suggesting its potential in managing insulin sensitivity .

Table 2: Effects of 4-Methoxychalcone on Adipogenic Markers

| Marker | Control Expression | Expression with 4-MC |

|---|---|---|

| PPARγ | Low | High |

| Adiponectin | Low | High |

| FAS | Moderate | High |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 4-Methoxychalcone have been investigated across various cancer cell lines, including HeLa (cervical), WiDr (colon), and T47D (breast) cells. A study reported that derivatives such as 2',4'-dihydroxy-3-methoxychalcone exhibited strong anticancer activities with IC50 values below 20 µg/mL , particularly against HeLa and WiDr cells, demonstrating their potential as anticancer agents .

Table 3: Cytotoxic Activity of Chalcone Derivatives

| Compound | IC50 (µg/mL) HeLa | IC50 (µg/mL) WiDr | IC50 (µg/mL) T47D |

|---|---|---|---|

| 2',4'-Dihydroxy-3-methoxychalcone | 12.80 | 19.57 | >20 |

| 2',4',4'-Trihydroxy-3-methoxychalcone | 8.53 | 2.66 | 24.61 |

The biological activities of 4-Methoxychalcone can be attributed to several mechanisms:

- Antioxidative Properties : It exhibits antioxidative effects that may contribute to its anti-inflammatory and anticancer activities.

- Inhibition of TNF-α : By reversing TNF-α mediated inhibition, it promotes adipocyte differentiation and insulin sensitivity.

- Molecular Interactions : Docking studies suggest that its derivatives interact effectively with key proteases involved in malaria pathogenesis .

Propriétés

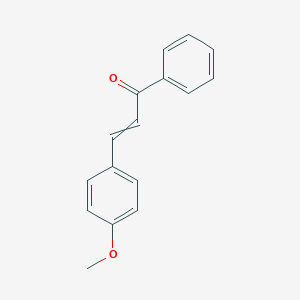

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFXKBJMCRJATM-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313945 | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-15-9, 959-33-1 | |

| Record name | trans-4-Methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22252-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] 4-Methoxychalcone (MPP) exhibits antidiabetic activity through multiple mechanisms. It demonstrates significant alpha-glucosidase enzyme inhibition, effectively lowering postprandial blood glucose levels by slowing down carbohydrate digestion and absorption. Additionally, MPP exhibits antiglycation activity through both oxidative and non-oxidative pathways, preventing the formation of harmful advanced glycation end products (AGEs) which contribute to diabetic complications.

A: [] Yes, molecular docking studies revealed a significant binding affinity of MPP with bovine serum albumin (BSA), particularly at two main binding sites. This interaction suggests a potential role in MPP's transport and distribution within the body.

A: [, ] 4-Methoxychalcone has the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol.

A: [, ] Several spectroscopic techniques are employed to confirm the structure of 4-methoxychalcone. These include:

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of 4-methoxychalcone. While information on its material compatibility and stability under various conditions is limited within these papers, further research may be needed to explore these aspects.

ANone: The provided papers primarily focus on the biological activity of 4-methoxychalcone and don't offer detailed insights into its potential catalytic properties. Further research is required to explore this aspect.

A: [, ] Yes, computational methods have been utilized to study 4-methoxychalcone:

A: [, ] The methoxy group at the 4-position contributes significantly to the activity of chalcones. For instance, in a study on antimalarial activity, 4-methoxychalcone derivatives exhibited potent activity against the chloroquine-resistant strain of Plasmodium falciparum, highlighting the importance of the 4-methoxy group for enhancing efficacy.

A: [, , ] Modifying the chalcone scaffold by introducing various substituents influences its biological activity:

ANone: The provided papers do not delve into the specific stability and formulation aspects of 4-methoxychalcone. Further research is necessary to investigate its stability profile and explore suitable formulation strategies.

ANone: The provided research articles primarily focus on the chemical synthesis and biological evaluation of 4-methoxychalcone. As such, they do not explicitly address SHE (Safety, Health, and Environment) regulations. It is essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding the safe handling, use, and disposal of this compound.

A: [] While the provided papers don't offer a comprehensive PK/PD profile, some information regarding the metabolism of 4-methoxychalcone is available. Research indicates that it undergoes Phase II metabolism, primarily through conjugation reactions such as glucuronidation, sulfation, and glutathione conjugation. These metabolic processes occur in the small intestine and are crucial for facilitating the elimination of the compound from the body.

A: [, ] Researchers have employed various human cancer cell lines to investigate the in vitro anticancer activity of 4-methoxychalcone and its derivatives. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.